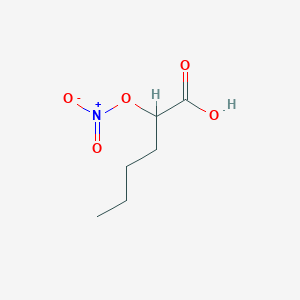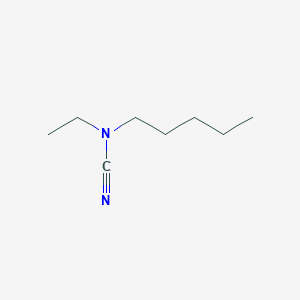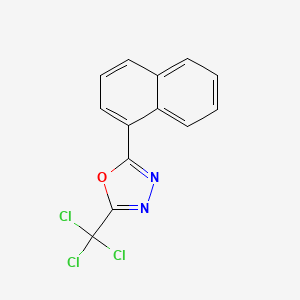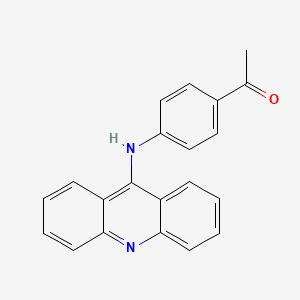
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is an organic compound with the molecular formula C10H22O2S2. It is a sulfonothioate derivative, characterized by the presence of a sulfonothioate group attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate typically involves the reaction of 2,2-dimethylpropane-1-thiol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate can undergo various types of chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane: A branched alkane with a similar carbon skeleton but lacking the sulfonothioate group.
2,2-Dimethylpropane-1-thiol: Contains a thiol group instead of a sulfonothioate group.
2,2-Dimethylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.
Uniqueness
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
75142-07-3 |
|---|---|
Formule moléculaire |
C10H22O2S2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropylsulfonylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C10H22O2S2/c1-9(2,3)7-13-14(11,12)8-10(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
KGKLRYQXYHQQPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CSS(=O)(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


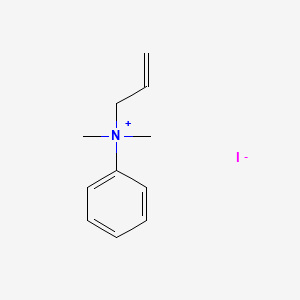
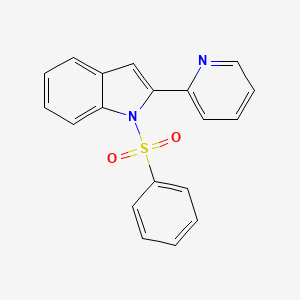
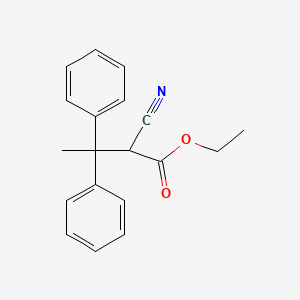
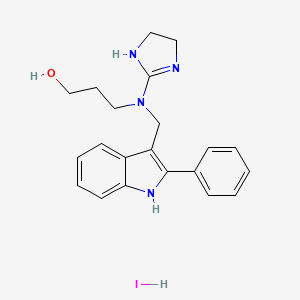
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
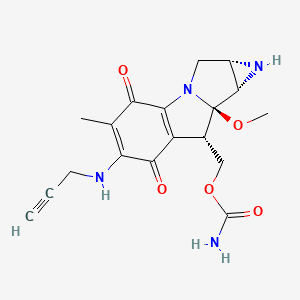
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
